molecular formula C40H75NO5 B12677731 4-Aminophenol;hexadecanoic acid;octadecanoic acid CAS No. 69991-65-7

4-Aminophenol;hexadecanoic acid;octadecanoic acid

Cat. No.: B12677731
CAS No.: 69991-65-7
M. Wt: 650.0 g/mol
InChI Key: ICPXBLCUOPKXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearic acid 4-aminophenol palmitic acid complex is a heterocyclic organic compound with the molecular formula C40H75NO5 and a molecular weight of 650.027 g/mol This complex is formed by the reaction of stearic acid, 4-aminophenol, and palmitic acid Stearic acid and palmitic acid are both long-chain saturated fatty acids, while 4-aminophenol is an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of stearic acid 4-aminophenol palmitic acid complex involves the reaction of stearic acid, 4-aminophenol, and palmitic acid under controlled conditions. The reaction typically takes place in a solvent such as methanol or chloroform, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and stirred for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this complex may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Stearic acid 4-aminophenol palmitic acid complex can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the fatty acids, while substitution reactions can introduce various functional groups into the aromatic ring of 4-aminophenol .

Scientific Research Applications

Stearic acid 4-aminophenol palmitic acid complex has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of stearic acid 4-aminophenol palmitic acid complex involves its interaction with various molecular targets and pathways. The compound can modulate lipid metabolism, influence gene expression, and affect cellular signaling pathways. For example, palmitic acid is known to activate the SREBP1c axis, which plays a role in lipid homeostasis . Additionally, the aromatic amine group in 4-aminophenol can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of stearic acid 4-aminophenol palmitic acid complex lies in its combination of fatty acids and aromatic amine, which imparts distinct chemical and biological properties.

Properties

CAS No.

69991-65-7

Molecular Formula

C40H75NO5

Molecular Weight

650.0 g/mol

IUPAC Name

4-aminophenol;hexadecanoic acid;octadecanoic acid

InChI

InChI=1S/C18H36O2.C16H32O2.C6H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-5-1-3-6(8)4-2-5/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);1-4,8H,7H2

InChI Key

ICPXBLCUOPKXPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C1=CC(=CC=C1N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.